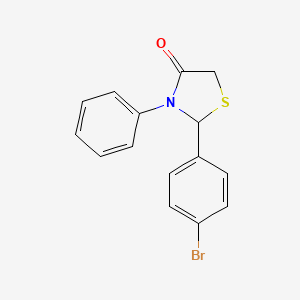
2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one is a compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. In addition, this compound has been studied for its potential use as an inhibitor of the enzyme cytochrome P450. This compound has also been studied for its potential use in the synthesis of other compounds.
Scientific Research Applications
Antimicrobial Activity
2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one: has shown promising antimicrobial properties. Researchers have investigated its effects against bacterial and fungal strains. In particular, it exhibits potential activity against Gram-positive pathogens, including biofilm-associated infections caused by Enterococcus faecium .
Antioxidant Potential
The compound has been evaluated for its antioxidant activity using various assays, including DPPH, ABTS, and ferric reducing power tests. These studies suggest that it possesses antioxidant properties, which could be valuable in combating oxidative stress-related conditions .
Drug Design and Development
Given its unique chemical structure, 2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one holds promise as a scaffold for designing novel drugs. Researchers have explored its potential as a building block for developing antimicrobial agents and other therapeutic compounds .
Alternative Toxicity Testing
Toxicity studies using freshwater cladoceran Daphnia magna Straus have been conducted. These investigations help assess the safety profile of the compound, providing valuable insights for drug development .
In Silico Analysis
Computational modeling studies have explored the compound’s antimicrobial effects and toxicity. These in silico predictions contribute to our understanding of its pharmacological properties .
properties
IUPAC Name |
2-(4-bromophenyl)-3-phenyl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNOS/c16-12-8-6-11(7-9-12)15-17(14(18)10-19-15)13-4-2-1-3-5-13/h1-9,15H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOCKISDWQRWER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-3-phenyl-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2672378.png)
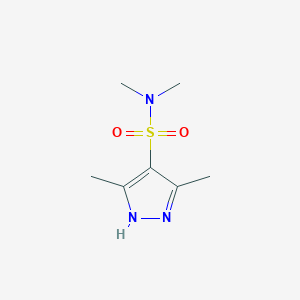
![Ethyl 5-(2-bromobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2672382.png)
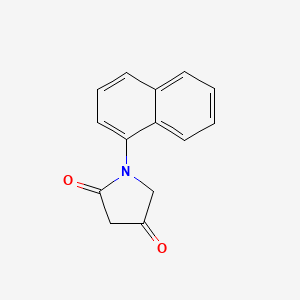
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2672386.png)
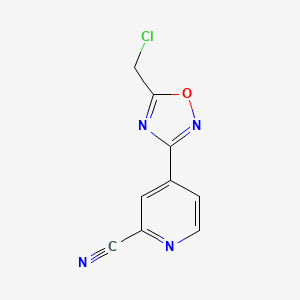
![2-[({6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl}methoxy)methyl]oxirane](/img/structure/B2672389.png)
![3-(5-bromo-2-hydroxyphenyl)-5-butyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2672390.png)
![1'-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2672394.png)
![3-cyano-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide](/img/structure/B2672395.png)
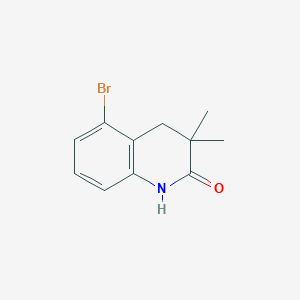
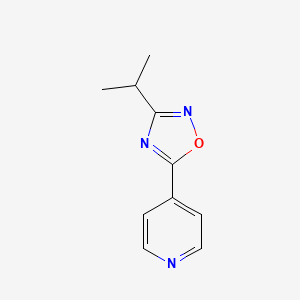
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2672398.png)